

Head-to-Head Comparison: Fenebrutinib and Teriflunomide in Multiple Sclerosis

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Compound of Interest

Compound Name: *Fenebrutinib*

Cat. No.: *B560142*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **Fenebrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and Teriflunomide, an established oral disease-modifying therapy for multiple sclerosis (MS). This comparison synthesizes available clinical trial data, experimental protocols, and mechanisms of action to offer an objective overview for the scientific community.

Mechanism of Action

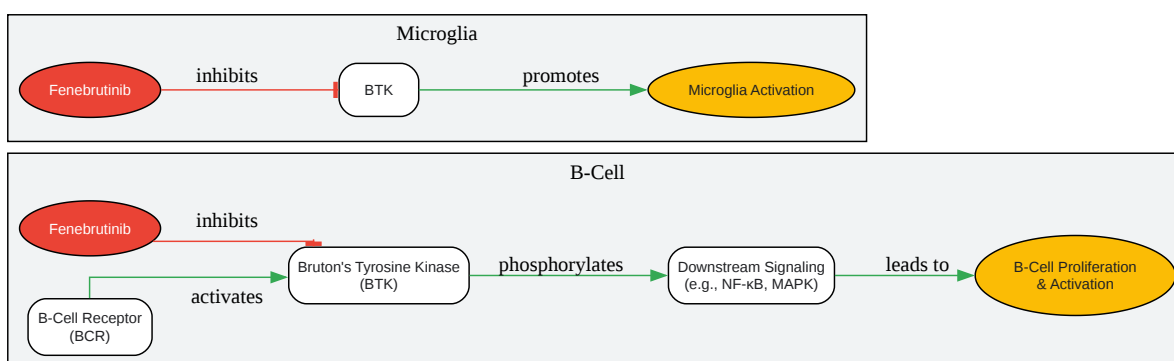
Fenebrutinib and Teriflunomide modulate the immune system through distinct molecular pathways.

Fenebrutinib is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2][3]} BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, including microglia.^{[3][4][5]} By inhibiting BTK, **fenebrutinib** is thought to reduce the activation and proliferation of B-cells and microglia, which are implicated in the inflammatory and neurodegenerative processes of multiple sclerosis.^{[1][3][5]} Preclinical data have shown **fenebrutinib** to be highly selective for BTK over other kinases.^{[1][2]}

Teriflunomide is an immunomodulatory agent that reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.^{[6][7][8][9]} This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly proliferating cells, such as activated T and B lymphocytes.^{[6][7][8]} This

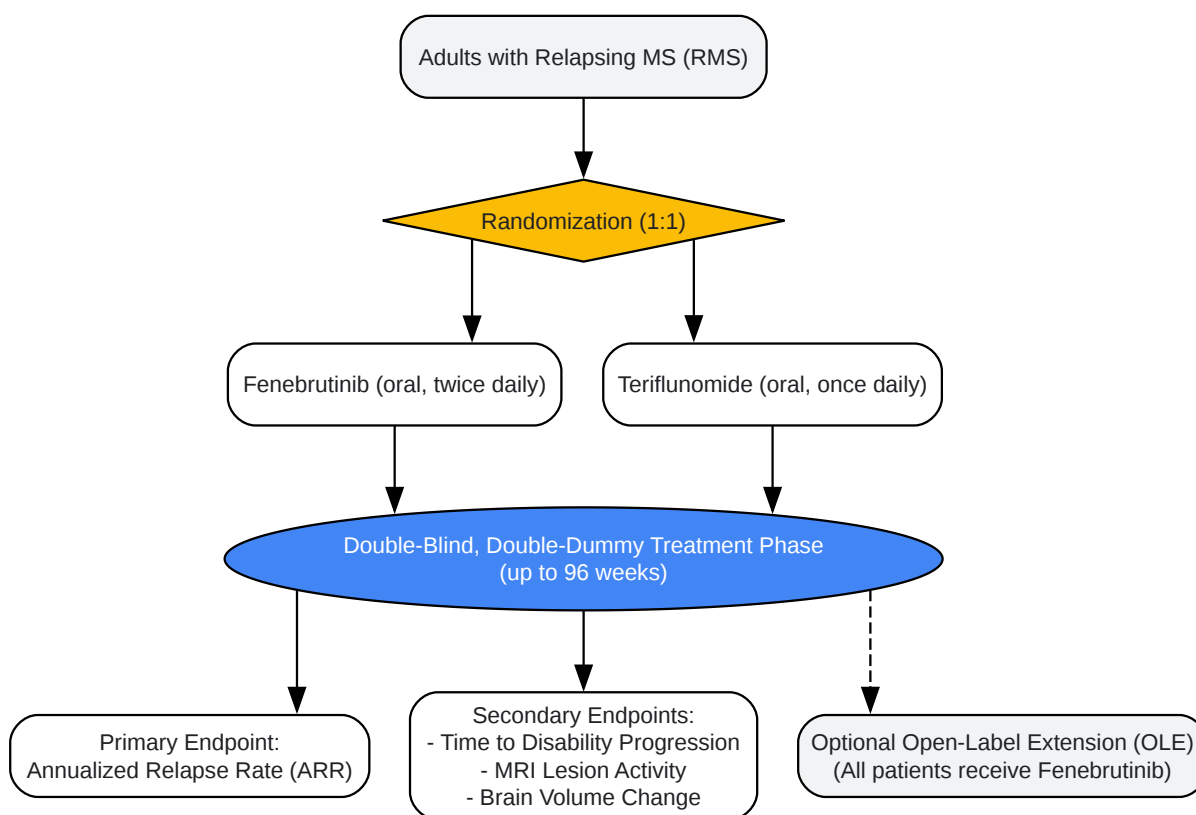
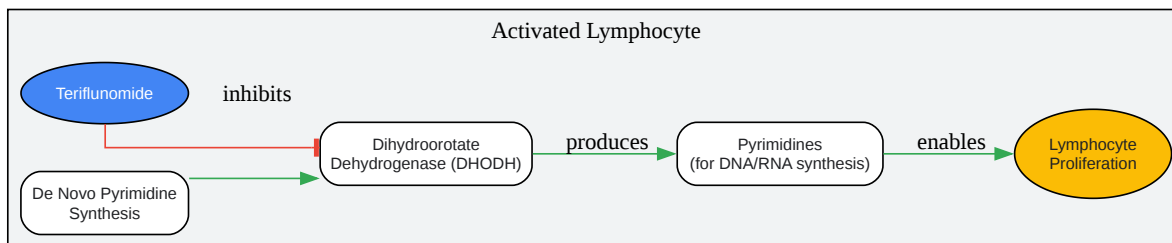
cytostatic effect reduces the number of activated lymphocytes that can contribute to the autoimmune attack on the central nervous system in MS.[6][8] Teriflunomide has a less pronounced effect on resting or slowly dividing cells, which can utilize an alternative "salvage pathway" for pyrimidine synthesis.[6]

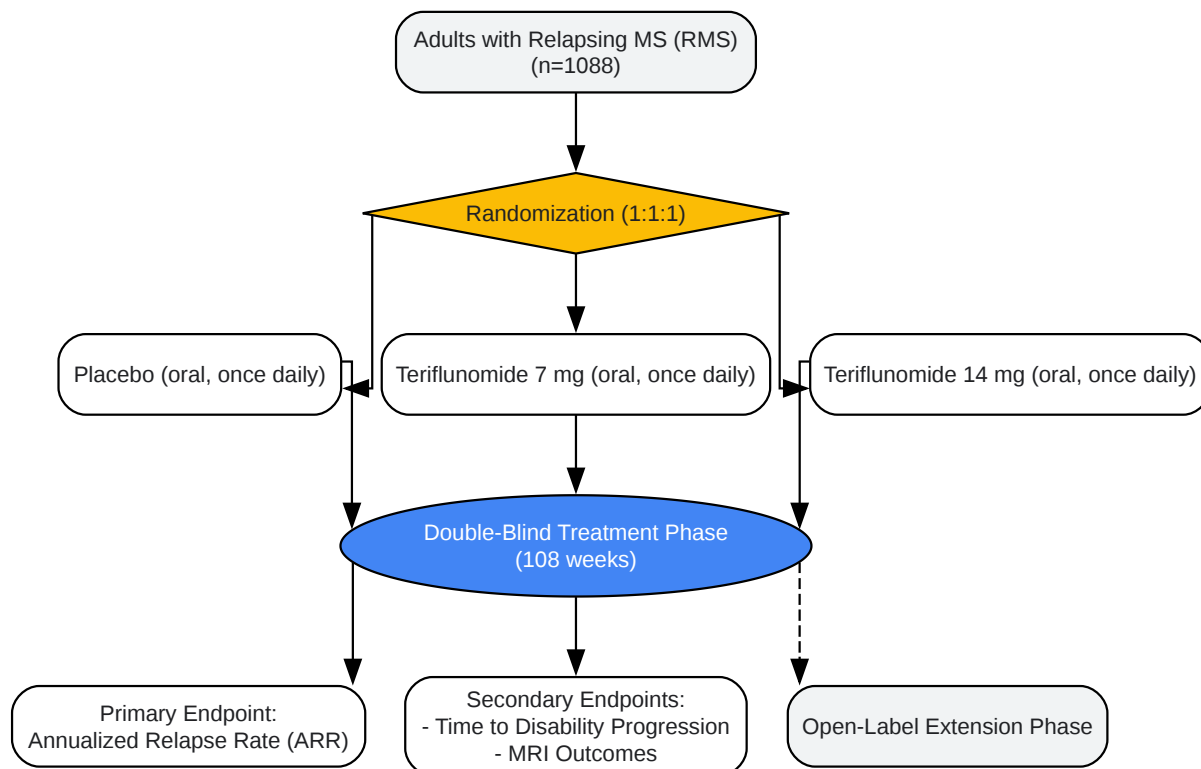
Signaling Pathway Diagrams



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Fenebrutinib's inhibitory action on BTK in B-cells and microglia.





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